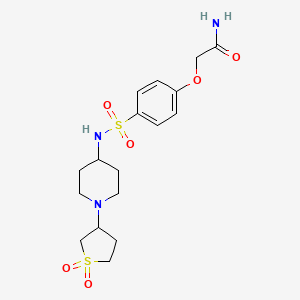
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as clopidol and is primarily used as an anticoccidial agent in the poultry industry. However, recent studies have shown that clopidol has other potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including acetochlor and alachlor, in human and rat liver microsomes. This research is crucial for understanding the biotransformation and potential risks associated with these chemicals. The study found that these herbicides undergo complex metabolic pathways, potentially leading to carcinogenic compounds. However, significant differences in metabolism rates between human and rat liver microsomes were observed, indicating species-specific metabolic pathways (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Reception and Activity Affected by Herbicides
Another study by Banks and Robinson (1986) investigated how wheat straw and irrigation impact the soil reception and activity of acetochlor, alachlor, and metolachlor. This research highlighted the environmental behavior of chloroacetamide herbicides and their interaction with agricultural practices, revealing how agricultural residues and water management practices can influence the efficacy and environmental fate of these herbicides (Banks & Robinson, 1986).
In Vitro Metabolism by Human Liver Microsomes
Coleman et al. (1999) conducted a study focusing on the metabolism of alachlor by human liver microsomes and identified cytochrome P450 isoforms involved in this process. This research is critical for assessing the human health implications of exposure to chloroacetamide herbicides, providing insights into the metabolic activation and potential toxicity pathways of these compounds (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).
Structural Studies on Amide Derivatives
Karmakar et al. (2009) presented a structural study on co-crystals and salts of quinoline derivatives with amide bonds, offering insights into the molecular interactions and structural characteristics of compounds related to chloroacetamide herbicides. Such studies contribute to our understanding of the chemical and physical properties of these compounds, potentially leading to the development of new materials or the improvement of existing ones (Karmakar, Kalita, & Baruah, 2009).
Eigenschaften
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-12-4-2-10(3-5-12)15(13(16)8-14)11-6-7-20(17,18)9-11/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUYHRPYFXWJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CCS(=O)(=O)C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2969248.png)

![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)



![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)




![N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2969269.png)